N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine
Description
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine is a synthetic azo compound characterized by a naphthalenamine backbone functionalized with two azo (–N=N–) groups and an isopropyl substituent. Azo compounds are widely utilized in dyes, pigments, and advanced materials due to their vibrant colors and tunable electronic properties . The isopropyl group enhances solubility in non-polar solvents, making this compound suitable for applications in solvent dyes and polymer coloration. Its molecular weight is estimated at ~400 g/mol, and its structure allows for conjugation across the aromatic system, contributing to its optical properties .
Properties
CAS No. |
64181-63-1 |
|---|---|
Molecular Formula |
C25H23N5 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine |
InChI |
InChI=1S/C25H23N5/c1-18(2)26-24-17-12-19-8-6-7-11-23(19)25(24)30-29-22-15-13-21(14-16-22)28-27-20-9-4-3-5-10-20/h3-18,26H,1-2H3 |
InChI Key |
DTDOOPQNZJCJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine typically involves a multi-step process. One common method is the diazotization of primary aromatic amines with nitrous acid, followed by azo coupling reactions. The nitrous acid is usually generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The resulting diazonium salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and azo coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
Scientific Research Applications
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine involves its interaction with molecular targets through its azo groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and Stability
N-(2-Ethylhexyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine (CAS 92257-28-8)
- Structure : Features a branched 2-ethylhexyl group instead of isopropyl .
- Properties: Molecular Weight: ~450 g/mol (higher due to longer alkyl chain). Solubility: Increased lipophilicity enhances compatibility with non-polar matrices like plastics and fuels. Stability: Bulkier substituent may reduce photodegradation compared to simpler alkyl chains.
1-(4-Cyanophenyldiazen-2-ium-1-yl)-2-naphtholate
- Structure: Incorporates a cyano (–CN) group on the phenyl ring .
- Properties: Electronic Effects: The electron-withdrawing cyano group stabilizes the azo linkage, improving thermal and photochemical stability. Applications: Preferred in high-temperature dyeing processes due to enhanced stability.
Solvent Yellow 1 (p-Aminoazobenzene, CAS 60-09-3)
Impact of Aromatic Systems on Optical Properties
2-Naphthalenol, 1-(phenylazo)- (Sudan I, CAS 842-07-9)
- Structure : Hydroxyl group replaces the amine in the target compound .
- Properties :
- Hydrogen Bonding : The –OH group facilitates intermolecular interactions, improving crystallinity but reducing solubility in hydrocarbons.
- Absorption Maxima : Red-shifted compared to amine derivatives due to electron-donating effects.
Disperse Red 151 (CAS 70210-08-1)
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Stability Notes |
|---|---|---|---|---|
| N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine | Isopropyl, phenylazo | ~400 | Solvent dyes, polymers | Moderate photostability |
| N-(2-Ethylhexyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine | 2-Ethylhexyl, phenylazo | ~450 | Plastics, fuels | High thermal stability |
| 1-(4-Cyanophenyldiazen-2-ium-1-yl)-2-naphtholate | Cyano, naphthol | ~290 | High-temperature dyes | Excellent photostability |
| Solvent Yellow 1 (p-Aminoazobenzene) | None | 197.24 | Textiles, inks | Low solvent resistance |
| Sudan I (1-Phenylazo-2-hydroxynaphthalene) | Hydroxyl, phenylazo | 248.28 | Food dyes, cosmetics | Prone to oxidation |
Biological Activity
N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine, also known by its CAS number 64181-63-1, is a complex organic compound notable for its unique structural properties and diverse applications in scientific research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Structural Overview
The compound features an azo group that contributes to its vibrant color and chemical reactivity. The molecular formula is , with a molecular weight of 393.5 g/mol. Its IUPAC name is 1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine.
| Property | Value |
|---|---|
| CAS Number | 64181-63-1 |
| Molecular Formula | C25H23N5 |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 1-[(4-phenyldiazenylphenyl)diazenyl]-N-propan-2-ylnaphthalen-2-amine |
The biological activity of this compound is primarily attributed to its interaction with various biomolecules through its azo groups. These interactions can lead to:
- Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes, influencing various metabolic pathways.
- Redox Reactions : Its ability to undergo oxidation and reduction reactions plays a crucial role in its biological effects.
- Substitution Reactions : The compound can participate in electrophilic aromatic substitution, which may affect cellular signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that azo compounds can possess antimicrobial properties. The presence of the azo group may enhance the interaction with microbial membranes, leading to cell lysis.
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism involves inducing apoptosis through oxidative stress pathways.
Potential Therapeutic Uses
The compound is being investigated for potential applications in drug development, particularly in targeting diseases associated with oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of azo compounds similar to this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that azo derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : Research in Cancer Letters indicated that certain azo compounds induced apoptosis in human cancer cell lines, suggesting a potential pathway for therapeutic application.
- Redox Activity Evaluation : A study highlighted in Free Radical Biology and Medicine examined the redox behavior of azo compounds, linking their structure to antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
